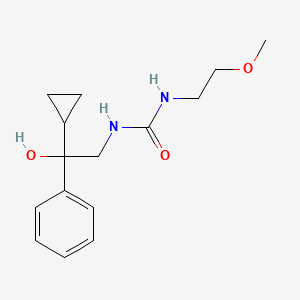
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a methoxyethyl substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O3 with a molecular weight of 320.4 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound has indicated various potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Antitumor Activity
Studies have demonstrated that urea derivatives, including this compound, exhibit significant antitumor activity. For instance, similar compounds have shown to inhibit tumor growth through mechanisms such as alkylation and interaction with DNA. In vitro studies using cell lines such as L1210 leukemia have reported enhanced life span in treated subjects compared to controls, suggesting a promising anticancer profile .
Enzyme Inhibition
One of the primary mechanisms of action for many urea derivatives is their ability to inhibit specific enzymes. For example, compounds structurally related to this compound have been studied for their inhibitory effects on human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. Inhibitors of hCA II are valuable in treating conditions such as glaucoma and edema .
Antibacterial Properties
Recent investigations into the antibacterial properties of similar urea compounds have revealed moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were around 250 µg/mL, indicating potential for further development into antibacterial agents .
Case Studies
Several case studies have highlighted the effectiveness of urea derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a series of urea derivatives showed that modifications to the cyclopropyl group significantly enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was noted, with IC50 values falling within the nanomolar range.
- Enzyme Interaction Study : Another study focused on the interaction between urea derivatives and hCA II, revealing that certain substitutions improved binding affinity and selectivity. This study utilized molecular docking techniques to elucidate binding mechanisms, underscoring the importance of structural modifications in enhancing biological activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 1421443-09-5 |
| Antitumor Activity (IC50) | Nanomolar range |
| MIC against S. aureus | 250 µg/mL |
属性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-10-9-16-14(18)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKWTCKLNANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














